Ethyl 1-acetylcyclopentane-1-carboxylate
Overview
Description
Ethyl 1-acetylcyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C10H16O3 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Complex Molecules
Ethyl 1-acetylcyclopentane-1-carboxylate has been used in the synthesis of complex molecules. For instance, it is involved in the regioselective Intramolecular Diels-Alder reactions for creating novel compounds, as seen in the synthesis of the carbon framework of fredericamycin A (Toyota & Terashima, 1989). Similarly, it has been used in the synthesis of pyrrolizidine alkaloids through olefin cyclization (Ishibashi et al., 1985).
Lipase-Catalyzed Reactions
The compound also plays a role in lipase-catalyzed reactions. It has been used to study the competition of acylation and hydrolysis in reactions involving β-hydroxy esters (Forró, Galla, & Fülöp, 2013). Additionally, it's involved in the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate for producing drug intermediates (Kasture et al., 2005).
Enzymatic Reactions
Enzymatic reactions involving this compound have been explored for their biochemical implications. For example, an updated methodology for analyzing metabolites and enzyme activities in ethylene biosynthesis uses this compound (Bulens et al., 2011).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical research, this chemical is used in synthesizing derivatives for medicinal purposes. For instance, its derivatives have been evaluated for antimalarial activities (Ningsanont et al., 2003). It also finds application in creating compounds with potential for treating neurological disorders, such as in the synthesis of ethyl 5-oxohomoadamantane-4-carboxylate (Klimochkin, Tkachenko, & Rybakov, 2018).
Analytical Chemistry
In analytical chemistry, this compound is used in methods for studying biological processes and compounds. For example, it's involved in the synthesis and structure determination of various chemical compounds, as seen in the study of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate (Kurbanova et al., 2019).
Safety and Hazards
Ethyl 1-acetylcyclopentane-1-carboxylate is classified under GHS07 for safety. It carries the signal word ‘Warning’ and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
ethyl 1-acetylcyclopentane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-3-13-9(12)10(8(2)11)6-4-5-7-10/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZMOHUCPZIZCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516495 | |
Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28247-15-6 | |
Record name | Ethyl 1-acetylcyclopentane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60516495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 1-acetylcyclopentane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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